N-(4-Methoxybenzyl)-2-methylpropan-1-amine
Overview
Description
“N-(4-Methoxybenzyl)-2-methylpropan-1-amine” is a chemical compound with the molecular formula C11H17NO . It is also known by other synonyms such as 4-methoxy-n-methylbenzylamine, n-4-methoxybenzyl-n-methylamine, n-methyl-4-methoxybenzylamine, and 1-4-methoxyphenyl-n-methylmethanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CNCC1=CC=C(C=C1)OC . This indicates that the molecule consists of a methoxybenzyl group (C1=CC=C(C=C1)OC) attached to a 2-methylpropan-1-amine (CNCC) group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 151.209 g/mol . The compound is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
Analytical Characterization
- Analytical characterization : N-(4-Methoxybenzyl)-2-methylpropan-1-amine has been studied for its analytical characterization, including mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. Such characterization is crucial for identifying the compound in various contexts (Westphal, Girreser, & Waldmüller, 2016).
Synthesis and Applications
- Synthesis and antihistaminic action : This compound has been synthesized and tested for in vitro H1-antihistaminic activity, demonstrating a promising bronchorelaxant effect. This suggests potential therapeutic applications (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
- Secondary amine preparation : this compound has been used in the preparation of secondary amines from primary amines, indicating its utility in organic synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).
Chemical Properties and Applications
- Corrosion inhibition : Compounds similar to this compound have been investigated as corrosion inhibitors, providing insights into their potential application in materials science (Leçe, Emregül, & Atakol, 2008).
- One-pot synthesis : Efficient one-pot synthesis methods for related compounds highlight the compound's relevance in streamlining chemical synthesis processes (Becerra, Rojas, & Castillo, 2021).
Catalytic and Binding Studies
- Catalytic studies : this compound has been involved in studies related to Mn(III)-Schiff Base-Dicyanamide complexes, contributing to understanding catalytic behaviors in chemical reactions (Bermejo et al., 2017).
Biochemical and Pharmacological Research
- Receptor interaction profiles : Studies on receptor binding profiles of related compounds provide insights into biochemical and pharmacological properties, contributing to understanding their potential therapeutic or toxic effects (Rickli et al., 2015).
Mechanism of Action
Target of Action
N-(4-Methoxybenzyl)-2-methylpropan-1-amine is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways related to Alzheimer’s Disease. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways leads to a reduction in the formation of Aβ plaques and neurofibrillary tangles, which are the main features of AD pathophysiology .
Result of Action
The compound’s action results in beneficial effects in preclinical AD-like models . It prevents Aβ formation and reduces tau phosphorylation, which are critical in the pathogenesis of Alzheimer’s Disease . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXBSLNOYQUWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405912 | |
Record name | N-[(4-Methoxyphenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347405-96-3 | |
Record name | N-[(4-Methoxyphenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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